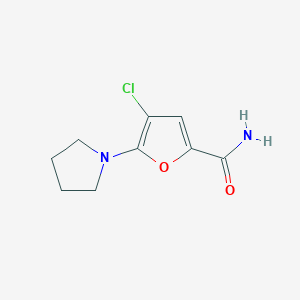
2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene is a complex organic compound that has garnered significant interest in the field of material science. This compound is characterized by its unique structure, which includes multiple fluorenyl groups attached to an anthracene core. The presence of these fluorenyl groups imparts distinct photophysical properties, making it a valuable material for various applications, particularly in organic electronics and photonics.
Preparation Methods
The synthesis of 2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: The starting material, anthracene, is brominated to introduce bromine atoms at the 2,6,9, and 10 positions.
Purification: The crude product is purified using column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.
Chemical Reactions Analysis
2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the fluorenyl groups, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene has a wide range of scientific research applications:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Chemical Sensors: Its fluorescence properties are exploited in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism by which 2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene exerts its effects is primarily related to its ability to transport charge and emit light. The fluorenyl groups enhance the compound’s ability to absorb and emit light, while the anthracene core facilitates efficient charge transport. These properties are crucial for its performance in electronic and photonic devices .
Comparison with Similar Compounds
Compared to other similar compounds, such as 9,10-diphenylanthracene and 9,10-dimethylanthracene, 2,6,9,10-Tetrakis(9,9-diethyl-9H-fluoren-2-YL)anthracene exhibits superior photophysical properties and charge transport capabilities . This makes it a more attractive option for applications in organic electronics and photonics.
Similar Compounds
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
- 1,3,6,8-Tetrakis(9,9-dimethyl-9H-fluoren-2-yl)pyrene
Properties
CAS No. |
626236-25-7 |
|---|---|
Molecular Formula |
C82H74 |
Molecular Weight |
1059.5 g/mol |
IUPAC Name |
2,6,9,10-tetrakis(9,9-diethylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C82H74/c1-9-79(10-2)69-29-21-17-25-57(69)61-39-33-53(47-73(61)79)51-35-43-65-67(45-51)77(55-37-41-63-59-27-19-23-31-71(59)81(13-5,14-6)75(63)49-55)66-44-36-52(54-34-40-62-58-26-18-22-30-70(58)80(11-3,12-4)74(62)48-54)46-68(66)78(65)56-38-42-64-60-28-20-24-32-72(60)82(15-7,16-8)76(64)50-56/h17-50H,9-16H2,1-8H3 |
InChI Key |
DCKABXHLBJFOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C(=C6C=C(C=CC6=C5C7=CC8=C(C=C7)C9=CC=CC=C9C8(CC)CC)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CC)CC)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


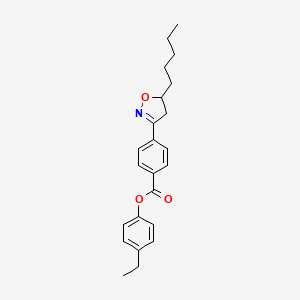
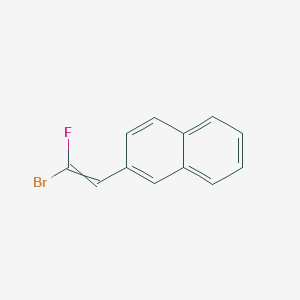
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)



![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
![N-[1-(2-Methoxyphenyl)hept-2-en-1-yl]-P,P-diphenylphosphinic amide](/img/structure/B14218556.png)

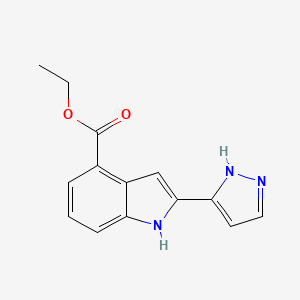
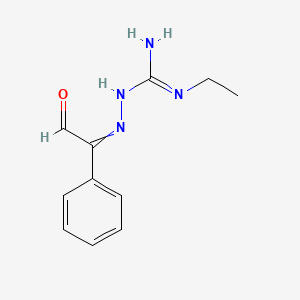
![N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride](/img/structure/B14218563.png)
